molecular formula C16H19NO5S B565781 Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate CAS No. 874462-68-7

Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate

Cat. No.: B565781
CAS No.: 874462-68-7
M. Wt: 340.368
InChI Key: WJKJXKRHMUXQSL-GMPMXYEBSA-N
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Description

Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of glycine, where the esterification occurs with benzyl alcohol, and the compound is further labeled with carbon-13 and nitrogen-15 isotopes. The p-toluenesulfonate group acts as a counterion, enhancing the compound’s stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate typically involves the esterification of glycine with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The isotopic labeling is achieved by using carbon-13 and nitrogen-15 labeled glycine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the labeled compound. The use of isotopically labeled starting materials is crucial for maintaining the integrity of the labeled positions .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride

Major Products:

Scientific Research Applications

Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is widely used in:

    Chemistry: As a labeled compound in reaction mechanism studies and isotope dilution analysis.

    Biology: In metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.

    Medicine: In pharmacokinetic studies to understand the metabolism and distribution of glycine derivatives.

    Industry: As a reference material in quality control and standardization processes

Mechanism of Action

The mechanism of action of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate involves its incorporation into biochemical pathways where glycine plays a role. The labeled isotopes allow for the tracking of the compound through various metabolic processes. The p-toluenesulfonate group enhances the solubility and stability, facilitating its use in aqueous environments.

Comparison with Similar Compounds

    Glycine Benzyl Ester p-Toluenesulfonate: The unlabeled version of the compound.

    Glycine Methyl Ester p-Toluenesulfonate: Another ester derivative with a methyl group instead of a benzyl group.

    Alanine Benzyl Ester p-Toluenesulfonate: Similar structure but with alanine instead of glycine

Uniqueness: Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is unique due to its isotopic labeling, which allows for precise tracking in metabolic and biochemical studies. This feature distinguishes it from its unlabeled counterparts and other ester derivatives .

Properties

CAS No.

874462-68-7

Molecular Formula

C16H19NO5S

Molecular Weight

340.368

IUPAC Name

benzyl 2-azanylacetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1;

InChI Key

WJKJXKRHMUXQSL-GMPMXYEBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN

Synonyms

Glycine Phenylmethyl Ester, 4-Methylbenzenesulfonate-13C2,15N ;  Benzyl Glycinate p-Toluenesulfonate-13C2,15N ;  Glycine Benzyl Ester p-Tosylate-13C2,15N ;  Benzyl Glycina-13C2,15N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
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Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
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Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
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Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
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Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
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Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate

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